

HEC96719 Demonstrates Promising Efficacy in Preclinical Liver Fibrosis Models

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Compound of Interest

Compound Name: HEC96719

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GUANGZHOU, China – December 8, 2025 – New preclinical data on **HEC96719**, a novel tricyclic farnesoid X receptor (FXR) agonist, reveals its potential as a potent therapeutic agent for liver fibrosis. Studies in various animal models of liver fibrosis have shown that **HEC96719** significantly reduces liver fibrosis, outperforming other investigational drugs in certain key markers of liver damage and fibrosis. This comparison guide provides an objective overview of **HEC96719**'s efficacy against other therapeutic alternatives, supported by available experimental data.

Liver fibrosis, the excessive accumulation of scar tissue in the liver, is a common pathway for many chronic liver diseases and can progress to cirrhosis and liver failure. The development of effective anti-fibrotic therapies remains a critical unmet medical need. **HEC96719**, by activating the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism, targets a central pathway in the pathogenesis of liver fibrosis.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative efficacy of **HEC96719** in comparison to other notable anti-fibrotic agents—Obeticholic acid, Cenicriviroc, and Selonsertib—in widely used animal models of liver fibrosis: Carbon Tetrachloride (CCl₄)-induced fibrosis, Thioacetamide (TAA)-induced fibrosis, and Bile Duct Ligation (BDL)-induced fibrosis.

Note: The data presented below is compiled from various independent studies. Direct head-to-head comparative studies for all agents in the same experimental setup are limited. Therefore, these tables provide an indirect comparison based on available literature.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

Treatment Agent	Dosage	Key Efficacy Parameters & Results
HEC96719	0.1, 0.3, and 1 mg/kg (oral, daily for 4 weeks)	Reduced fibrosis area and decreased levels of serum Alanine Aminotransferase (ALT) and Total Bilirubin (TBIL). Showed better effects than Obeticholic acid in improving liver fibrosis.[1]
Obeticholic Acid	5 mg/kg (daily during CCl ₄ treatment)	Pretreatment alleviated hepatic injury in a 6-week model and showed a dramatic protection against liver fibrosis in both 3-week and 6-week models.[2] Reduced the Sirius Red-positive area in a murine NASH model with CCl ₄ injection.[3]
Cenicriviroc	Not specified in CCl ₄ model	In a general context of animal models, it significantly reduced collagen deposition.[4]
Selonsertib	Not specified in CCl ₄ model	No specific quantitative data found for the CCl ₄ model.

Thioacetamide (TAA)-Induced Liver Fibrosis Model

Treatment Agent	Dosage	Key Efficacy Parameters & Results
HEC96719	Not specified in TAA model	No specific quantitative data found for the TAA model.
Obeticholic Acid	Not specified	In a rat model of toxic cirrhosis induced by TAA, it decreased hepatic hydroxyproline content, indicating reduced fibrosis. [5] [6]
Cenicriviroc	Not specified in TAA model	In a thioacetamide-induced rat model, it showed antifibrotic effects with significant reductions in collagen deposition.
Selonsertib	Not specified in TAA model	No specific quantitative data found for the TAA model.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

Treatment Agent	Dosage	Key Efficacy Parameters & Results
HEC96719	Not specified in BDL model	No specific quantitative data found for the BDL model.
Obeticholic Acid	Not specified	No specific quantitative data found for the BDL model.
Cenicriviroc	50 mg/kg/d (gavage for 14 days)	In BDL rats, combination with all-trans retinoic acid further reduced liver to body weight ratio, bile acid pool size, plasma liver enzymes, bilirubin, liver necrosis, and fibrosis compared to atRA alone.
Selonsertib	Not specified in BDL model	No specific quantitative data found for the BDL model.

Experimental Protocols

Detailed methodologies for the key animal models of liver fibrosis are provided below to aid researchers in experimental design and data interpretation.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This is a widely used and reproducible model of toxic liver injury and fibrosis.

- **Animal Species:** Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
- **Induction Agent:** Carbon tetrachloride (CCl₄), usually diluted in a vehicle like corn oil or olive oil.
- **Administration:** Intraperitoneal (i.p.) injection is the most common route. Oral gavage can also be used.

- **Dosing Regimen:** A typical regimen involves i.p. injection of CCl₄ (e.g., 0.5-1.0 mL/kg body weight) twice or three times a week.
- **Duration:** The duration of CCl₄ administration varies depending on the desired severity of fibrosis, typically ranging from 4 to 12 weeks. Shorter durations induce fibrosis, while longer durations can lead to cirrhosis.
- **Endpoint Analysis:** Liver tissue is collected for histological analysis (e.g., H&E, Sirius Red, Masson's trichrome staining) to assess the degree of fibrosis. Biochemical markers in serum (e.g., ALT, AST) are measured to evaluate liver injury. Fibrosis can be quantified by measuring the collagen-positive area in stained liver sections or by determining the hepatic hydroxyproline content. Gene and protein expression of fibrotic markers (e.g., α -SMA, collagen type I) are also commonly assessed.

Thioacetamide (TAA)-Induced Liver Fibrosis Model

TAA is another hepatotoxin used to induce chronic liver injury and fibrosis, often resulting in a micronodular cirrhosis that closely resembles human alcoholic cirrhosis.

- **Animal Species:** Primarily rats (e.g., Wistar, Sprague-Dawley) and mice.
- **Induction Agent:** Thioacetamide (TAA).
- **Administration:** TAA can be administered via i.p. injection or in the drinking water.
- **Dosing Regimen:** For i.p. injection, a common dose is 150-200 mg/kg body weight, administered two to three times per week. When provided in drinking water, the concentration is typically around 300 mg/L.
- **Duration:** The induction period generally ranges from 6 to 16 weeks to establish significant fibrosis.
- **Endpoint Analysis:** Similar to the CCl₄ model, endpoints include histopathological evaluation of liver sections, measurement of serum liver enzymes, quantification of collagen deposition (Sirius Red staining, hydroxyproline assay), and analysis of fibrotic marker expression.

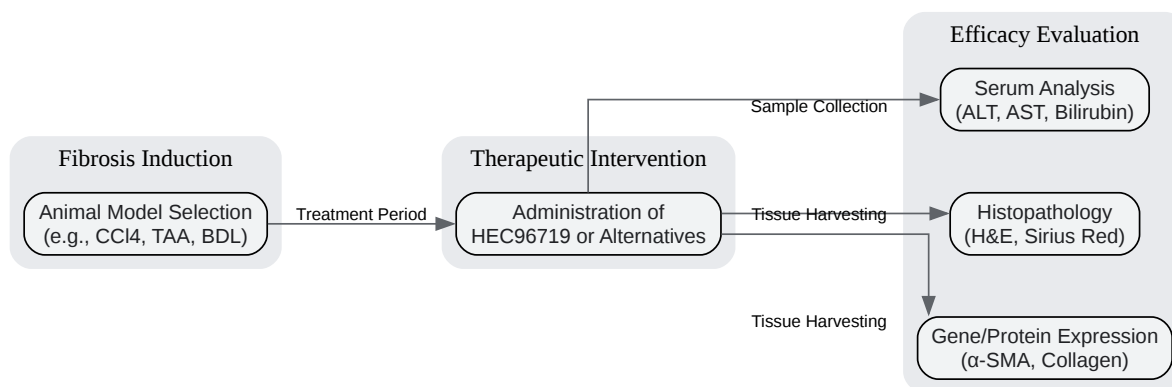
Bile Duct Ligation (BDL) Model

The BDL model mimics cholestatic liver injury, where the obstruction of the bile duct leads to bile acid accumulation, inflammation, and subsequent fibrosis.

- **Animal Species:** Mice and rats are commonly used.
- **Procedure:** This is a surgical model. Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points with surgical silk, and sometimes transected between the ligatures. A sham operation, where the bile duct is exposed but not ligated, is performed on control animals.
- **Duration:** Significant fibrosis typically develops within 2 to 4 weeks after the BDL procedure.
- **Endpoint Analysis:** Histological assessment of liver tissue is crucial to evaluate ductular reaction, inflammation, and fibrosis. Serum levels of bilirubin, alkaline phosphatase (ALP), ALT, and AST are measured as indicators of cholestasis and liver damage. Fibrosis is quantified using methods similar to the toxicant-induced models.

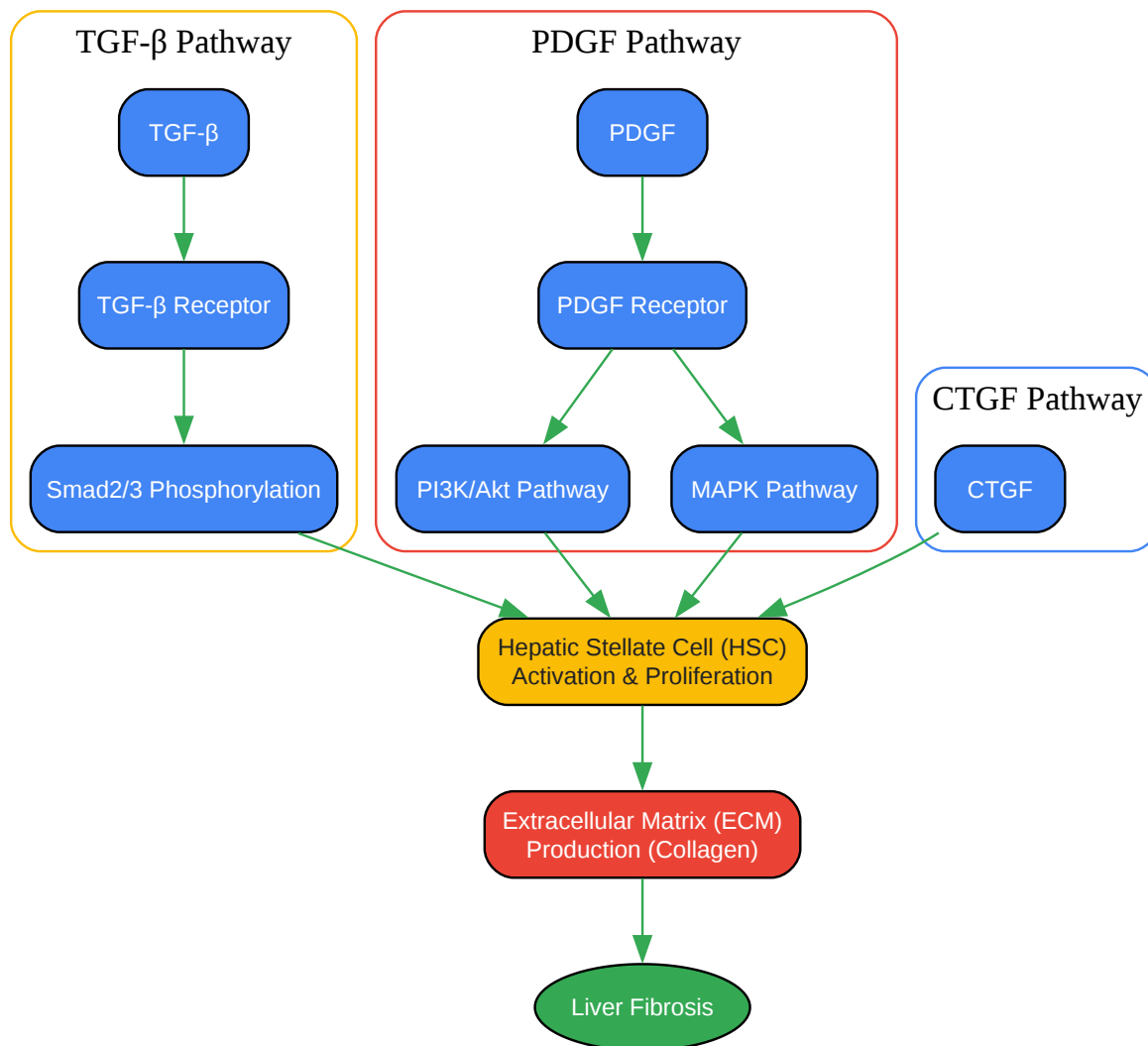
Visualizing the Path to Discovery

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.



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Experimental workflow for evaluating anti-fibrotic compounds.



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Key signaling pathways implicated in liver fibrosis.

Conclusion

HEC96719 has demonstrated significant anti-fibrotic effects in preclinical animal models of liver fibrosis. The available data suggests that **HEC96719** may offer an improved efficacy profile compared to some existing investigational therapies. However, further direct comparative studies are warranted to definitively establish its relative potency and therapeutic potential. The

detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research in this critical area of drug development.

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